1-Isopropyl-1H-indole-2,3-dione

説明

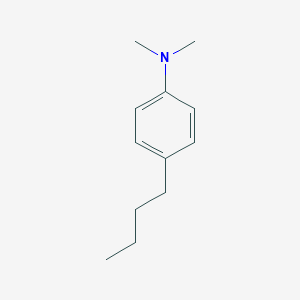

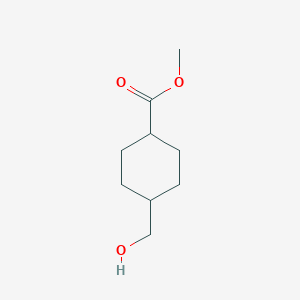

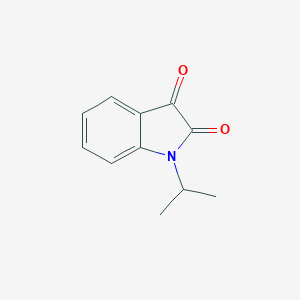

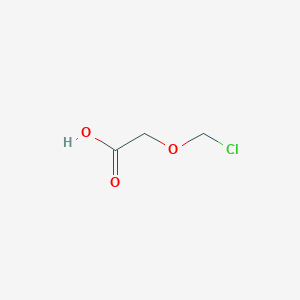

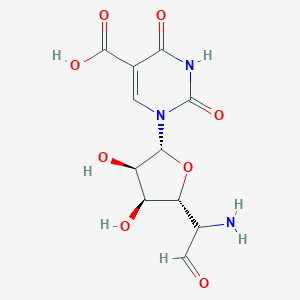

1-Isopropyl-1H-indole-2,3-dione, also known as Isatin, is an oxidized indole . It is widely distributed in mammalian tissues and body fluids, where its concentrations vary significantly . The compound has a molecular weight of 189.21 g/mol .

Synthesis Analysis

The synthesis of 1-Isopropyl-1H-indole-2,3-dione can be achieved through various methods. One such method involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-indole-2,3-dione is essentially planar . The InChI code for the compound is1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 . Chemical Reactions Analysis

1-Isopropyl-1H-indole-2,3-dione can participate in various chemical reactions. For instance, it can undergo a one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles .Physical And Chemical Properties Analysis

1-Isopropyl-1H-indole-2,3-dione has a molecular weight of 189.21 g/mol . It has a topological polar surface area of 37.4 Ų and a complexity of 273 . The compound has a rotatable bond count of 1 .科学的研究の応用

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Biosensing and Bioimaging

Indane-1,3-dione is a versatile building block used in numerous applications including biosensing and bioimaging . It can be used to create structures that have been used in these fields, demonstrating the versatility of this structure .

Electronics and Photopolymerization

Indane-1,3-dione is also used in electronics and photopolymerization . It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .

Rapid Synthesis of 1,2,3-Trisubstituted Indoles

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Dye Synthesis

Formerly, the study of isatin (1H-indole-2,3-dione) derivatives was connected with dye synthesis . These heterocycles have been shown to possess biological and pharmacological properties .

Corrosion Prevention

Isatin derivatives have also been discussed for their applications in corrosion prevention .

Drug Synthesis

Isatins (1H-indole-2,3-dione) are synthetically versatile substrates, where they can be used for the synthesis of a large variety of heterocyclic compounds, such as indoles and quinolines, and as raw material for drug synthesis .

Antiviral Activity

Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-inflammatory and Anticancer Activity

Indole derivatives possess various biological activities, including anti-inflammatory and anticancer activities . This has sparked interest among researchers to synthesize a variety of indole derivatives .

Synthesis of Multifunctionalized Isoindole-1,3-diones

The synthesis of fused multifunctionalized isoindole-1,3-diones via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has been reported . This transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Biological and Pharmaceutical Compounds

Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .

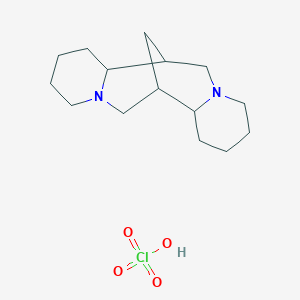

5. Complexes with Lithium, Sodium, and Potassium Cations Several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations have been studied . These studies were performed to investigate the effects of these cations on the aromaticity of the complexes .

6. Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities Indole derivatives have been found to possess a wide range of biological activities, including antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

将来の方向性

特性

IUPAC Name |

1-propan-2-ylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLFUHJXULERAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366050 | |

| Record name | 1-Isopropyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-indole-2,3-dione | |

CAS RN |

10487-31-7 | |

| Record name | 1-Isopropyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)